Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-benzylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-[3-(benzyloxy)benzamido]-4-(4-benzylpiperazin-1-yl)benzoate is a complex organic compound with a unique structure that includes benzyloxy, benzamido, and benzylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(benzyloxy)benzamido]-4-(4-benzylpiperazin-1-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzyloxybenzamide, followed by the introduction of the benzylpiperazinyl group. The final step involves esterification to form the methyl ester. Common reagents used in these reactions include benzyl chloride, piperazine, and methyl benzoate. Reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(benzyloxy)benzamido]-4-(4-benzylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 3-[3-(benzyloxy)benzamido]-4-(4-benzylpiperazin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[3-(benzyloxy)benzamido]-4-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the benzylpiperazinyl group may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[3-(benzyloxy)benzamido]-4-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-[3-(benzyloxy)benzamido]-4-(4-phenylpiperazin-1-yl)benzoate
- Methyl 3-[3-(benzyloxy)benzamido]-4-(4-ethylpiperazin-1-yl)benzoate
Uniqueness
Methyl 3-[3-(benzyloxy)benzamido]-4-(4-benzylpiperazin-1-yl)benzoate is unique due to the presence of the benzylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C33H33N3O4 |
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Molecular Weight |
535.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C33H33N3O4/c1-39-33(38)28-15-16-31(36-19-17-35(18-20-36)23-25-9-4-2-5-10-25)30(22-28)34-32(37)27-13-8-14-29(21-27)40-24-26-11-6-3-7-12-26/h2-16,21-22H,17-20,23-24H2,1H3,(H,34,37) |
InChI Key |
KEKJXQLGRLZFPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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